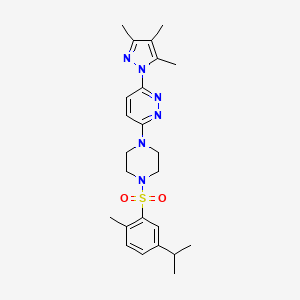

![molecular formula C15H12O7S B2806812 4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid CAS No. 303793-64-8](/img/structure/B2806812.png)

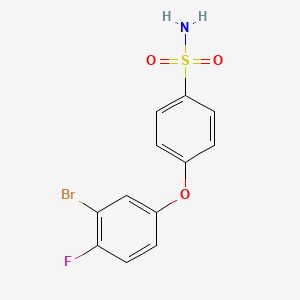

4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Agricultural Applications

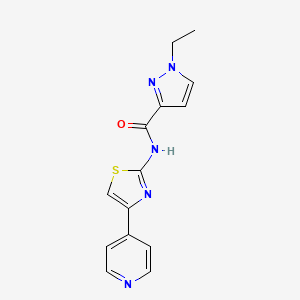

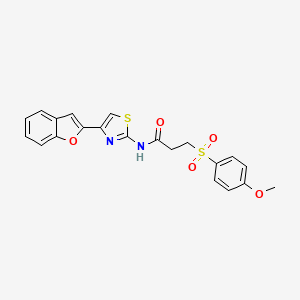

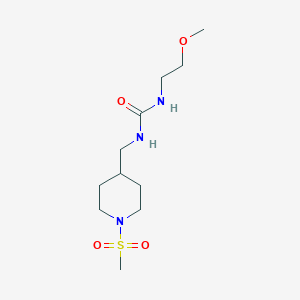

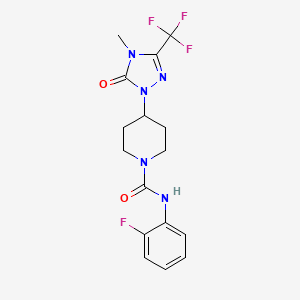

The synthetic process of novel herbicides such as Pyribenzoxim involves the use of dihydro-1,4-benzodioxine derivatives, highlighting the role of such compounds in the development of agricultural chemicals. This process demonstrates the application of these compounds in creating effective herbicides, underscoring their significance in enhancing crop protection and agricultural productivity (Chen Huan-you, 2011).

Antibacterial and Antifungal Agents

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin, when synthesized with various chemical groups, exhibit promising antibacterial and antifungal properties. This application is crucial in the search for new antimicrobial agents, offering a potential pathway for the development of novel treatments against infectious diseases. For example, specific compounds have demonstrated good antimicrobial potential with low hemolytic activity, indicating their suitability as therapeutic agents (M. Abbasi et al., 2020).

Anti-Inflammatory and Enzyme Inhibition

The synthesis of sulfonamides bearing the 1,4-benzodioxin ring has been explored for their antibacterial potential and as therapeutic agents for inflammatory ailments. These compounds have shown good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, which is significant for the treatment of inflammatory diseases. This research underscores the therapeutic potential of these derivatives in medicine, especially for managing inflammation and associated diseases (M. Abbasi et al., 2017).

Organic Synthesis and Drug Development

The meta-C–H functionalization of benzoic acid derivatives, including those related to 2,3-dihydro-1,4-benzodioxin, is a significant area of research in organic chemistry. This process is a synthetically useful tool for step-economical organic synthesis, facilitating the development of drug molecules and natural products. The ability to activate meta-C–H bonds in benzoic acid derivatives via transition-metal catalysis opens up new avenues for creating complex molecules efficiently (Shangda Li et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7S/c16-15(17)10-1-3-11(4-2-10)22-23(18,19)12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9H,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKDQLYGMLKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)OC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2806736.png)

![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/no-structure.png)

![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)

![Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2806745.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2806751.png)